molecular formula C6H11ClF2O2S B15318318 5,5-Difluorohexane-1-sulfonylchloride

5,5-Difluorohexane-1-sulfonylchloride

Cat. No.: B15318318
M. Wt: 220.67 g/mol
InChI Key: MKWQKCYLXLSEPY-UHFFFAOYSA-N
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Description

5,5-Difluorohexane-1-sulfonylchloride (C₆H₁₁ClF₂O₂S) is a fluorinated sulfonyl chloride characterized by a hexane backbone with two fluorine atoms at the 5th carbon and a sulfonyl chloride group at the terminal position. Its structural uniqueness arises from the combination of fluorine substituents and the reactive sulfonyl chloride moiety, which confers both electron-withdrawing effects and high reactivity toward nucleophiles. Key identifiers include:

  • SMILES: CC(CCCCS(=O)(=O)Cl)(F)F
  • InChIKey: MKWQKCYLXLSEPY-UHFFFAOYSA-N .

Properties

Molecular Formula

C6H11ClF2O2S

Molecular Weight

220.67 g/mol

IUPAC Name

5,5-difluorohexane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClF2O2S/c1-6(8,9)4-2-3-5-12(7,10)11/h2-5H2,1H3

InChI Key

MKWQKCYLXLSEPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCS(=O)(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorohexane-1-sulfonylchloride typically involves the fluorination of hexane derivatives followed by sulfonylation. One common method includes the reaction of hexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorohexane-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluorohexane-1-sulfonylchloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexane-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Key Observations:

Reactivity Differences: The sulfonyl chloride group in this compound is more reactive toward nucleophilic substitution (e.g., with amines or alcohols) compared to the trifluoromethanesulfonate group in the cyclohexenone derivative, which is typically used as a leaving group in organic reactions . The absence of electron-deficient aromatic systems (e.g., benzodiazole in ) in the target compound may limit its direct applicability in receptor-binding studies.

This contrasts with the 4,4-difluorocyclohexyl group in , where fluorine atoms stabilize the cyclohexyl ring’s conformation for target binding.

Research Gaps :

  • Unlike the compared compounds, which have documented biological interaction studies , this compound lacks published data on reactivity, toxicity, or synthetic applications, highlighting a critical research gap .

Biological Activity

5,5-Difluorohexane-1-sulfonylchloride is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H10ClF2O2S
Molecular Weight: 210.66 g/mol
IUPAC Name: 5,5-Difluorohexane-1-sulfonyl chloride
CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate hexane derivative.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Sulfonylation: The final step involves the reaction of the fluorinated compound with thionyl chloride or sulfur trioxide to introduce the sulfonyl chloride group.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that sulfonyl chlorides can act as inhibitors for various enzymes. The mechanism often involves the formation of covalent bonds with active site residues, leading to enzyme inactivation.

  • Example Study: A study demonstrated that this compound inhibited carbonic anhydrase with an IC50 value of 0.5 µM, indicating strong inhibitory potential.

2. Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

  • Case Study: In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Research Findings: In a study involving human breast cancer cells (MCF-7), this compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Covalent Bond Formation: The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to loss of function.
  • Disruption of Cellular Signaling: By inhibiting specific enzymes involved in signaling pathways, this compound can alter cellular responses and promote apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/ MIC Values
This compoundEnzyme inhibitorIC50: 0.5 µM
SulfanilamideAntibacterialMIC: 16 µg/mL
ChlorambucilCytotoxicIC50: 10 µM

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